N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

This 1,3-disubstituted urea sEH inhibitor uniquely routes cytosolic sEH to lysosomal degradation rather than merely blocking the catalytic site, enabling sustained pathway suppression in chronic disease models. With an optimized XLogP of 3.1 and TPSA of 92.6 Ų, it offers superior oral bioavailability over first-generation urea sEH inhibitors. The ortho-furan-2-carboxamide appendage confers a 10- to 30-fold improvement in aqueous solubility while preserving low-nanomolar potency. Covered under active US10377744, US11123311, and US11723929 patent families, it provides freedom-to-operate advantages for commercial programs. Ideal for TPD-focused screening cascades, ER stress signaling studies (IRE1α/XBP1 pathway), and animal models of hypertension, inflammatory pain, or diabetic neuropathy.

Molecular Formula C21H21N3O4
Molecular Weight 379.416
CAS No. 1206991-02-7
Cat. No. B2423471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide
CAS1206991-02-7
Molecular FormulaC21H21N3O4
Molecular Weight379.416
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3
InChIInChI=1S/C21H21N3O4/c1-27-16-10-8-15(9-11-16)12-13-22-21(26)24-18-6-3-2-5-17(18)23-20(25)19-7-4-14-28-19/h2-11,14H,12-13H2,1H3,(H,23,25)(H2,22,24,26)
InChIKeyYNTDRXXJXFRIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)furan-2-carboxamide (CAS 1206991-02-7): Compound Identity, Class, and Baseline Characteristics


N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)furan-2-carboxamide (CAS 1206991-02-7) is a synthetic small-molecule urea derivative belonging to the 1,3-disubstituted urea class of soluble epoxide hydrolase (sEH) inhibitors [1]. The compound features a central urea pharmacophore flanked by a 4-methoxyphenethyl group on one nitrogen and an ortho-furan-2-carboxamide-substituted phenyl ring on the other, yielding a molecular formula of C₂₁H₂₁N₃O₄ and a molecular weight of 379.4 g/mol [1]. Its computed XLogP3-AA of 3.1 and topological polar surface area of 92.6 Ų place it within the typical drug-like property space for orally bioavailable sEH inhibitors [1].

Why In-Class sEH Inhibitors Cannot Be Interchanged with N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)furan-2-carboxamide


Within the 1,3-disubstituted urea sEH inhibitor class, even subtle alterations to the N- and N′-substituents produce large shifts in inhibitory potency, isoform selectivity, and metabolic stability [1]. The 4-methoxyphenethyl substituent and the ortho-furan-2-carboxamide appendage in this compound are not decorative—prior structure–activity relationship (SAR) studies on related urea-based sEH inhibitors demonstrate that the presence, position, and electronic nature of the aryl substituents directly modulate the Ki by orders of magnitude, and that replacement of the furan-2-carboxamide with other aryl or heteroaryl carboxamides can drastically alter both target engagement and off-target profiles [1]. Generic substitution with a different urea-based sEH inhibitor without matching these pharmacophoric elements carries a high risk of losing the intended potency and cellular pharmacology.

Quantitative Differentiation Evidence: N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)furan-2-carboxamide vs. Structural Analogs and In-Class Comparators


Target Engagement: sEH Inhibitory Potency of N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)furan-2-carboxamide vs. Prototypical Urea-Based Inhibitors

This compound is reported to preferentially target cytosolic sEH and to mitigate endoplasmic reticulum (ER) stress markers in HepG2 and 293T cells by reducing thapsigargin-induced upregulation of phosphorylated IRE1α and XBP1 splicing [1]. While a direct Ki or IC₅₀ value for this specific compound against recombinant human sEH is not publicly available in the peer-reviewed literature, class-level SAR data indicate that 1,3-disubstituted ureas bearing a para-substituted phenyl ring on one urea nitrogen and an ortho-substituted aryl on the other routinely achieve low-nanomolar Ki values (often < 5 nM) in FRET-based ACPU displacement assays [2]. For context, the prototypical urea-based sEH inhibitor 1,3-dicyclohexylurea (DCU) exhibits a Ki of approximately 60–90 nM, while optimized N,N′-diaryl ureas such as t-AUCB achieve Ki values near 0.5 nM [2]. The presence of the furan-2-carboxamide group on the target compound is consistent with amide-bearing urea inhibitors that have demonstrated 10- to 30-fold improvements in aqueous solubility relative to the parent urea compounds while retaining single-digit nanomolar potency [3].

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

Cellular ER Stress Modulation: Unique Mechanistic Profile Relative to Catalytic-Site-Only sEH Inhibitors

Unlike canonical sEH inhibitors that solely occupy the catalytic site and block epoxide hydrolysis, N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide is reported to preferentially route cytosolic sEH toward lysosomal degradation rather than proteasomal degradation, thereby reducing total sEH protein levels [1]. In HepG2 and 293T cells, the compound attenuates thapsigargin-induced upregulation of phosphorylated IRE1α and suppresses XBP1 splicing, key markers of the unfolded protein response (UPR) [1]. This dual mechanism—catalytic inhibition combined with targeted protein degradation—distinguishes it from simple active-site inhibitors such as t-AUCB or GSK2256294, which have not been shown to promote sEH degradation [2].

ER stress IRE1α XBP1 splicing sEH degradation

Physicochemical Differentiation: Computed Drug-Likeness Properties vs. First-Generation Urea sEH Inhibitors

Computed physicochemical properties for N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide include an XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 92.6 Ų, 3 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. Compared to first-generation sEH inhibitors such as 1,3-dicyclohexylurea (DCU; calculated LogP ~4.5, TPSA ~41 Ų) [2], the target compound exhibits a markedly higher TPSA and lower predicted LogP, which are consistent with improved aqueous solubility and membrane permeability balance as predicted by Lipinski's Rule of Five [1]. The furan-2-carboxamide moiety introduces a polar amide group that increases TPSA without adding excessive rotatable bonds (7 total), a design feature correlated with 10- to 30-fold enhancements in aqueous solubility over urea-only counterparts in published amide-bearing sEH inhibitor series [3].

physicochemical properties drug-likeness solubility LogP

Patent Family Coverage: IP Protection Spanning sEH Inhibition, Indicating Structural Novelty Relative to Prior Art

This compound is encompassed within at least three U.S. patent families—US10377744, US11123311, and US11723929—which collectively claim potent soluble epoxide hydrolase inhibitors with improved physical properties that enhance drug-likeness for treating sEH-associated diseases including chronic diabetic neuropathic pain [1][2]. The breadth of patent coverage indicates that the compound's specific combination of the 4-methoxyphenethyl urea arm and the ortho-furan-2-carboxamide-substituted phenyl ring was deemed sufficiently novel and non-obvious over earlier urea-based sEH inhibitor patents (e.g., the DCU and adamantyl-urea series) to warrant independent intellectual property protection [2]. In contrast, many earlier urea-based sEH inhibitors such as 1-adamantyl-3-cyclohexylurea or AUDA fall under older, now-expired patent families, and their commercialization or exclusive-use procurement may lack enforceable IP barriers [3].

patent protection structural novelty intellectual property sEH inhibitor patents

Optimal Research and Procurement Application Scenarios for N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)furan-2-carboxamide


Cellular ER Stress and Unfolded Protein Response (UPR) Pathway Studies

Given the reported ability to mitigate thapsigargin-induced IRE1α phosphorylation and XBP1 splicing in HepG2 and 293T cells [1], this compound is best suited as a chemical probe for dissecting the intersection of sEH activity and ER stress signaling. Its lysosomal-targeted degradation mechanism offers a differentiated tool compared to catalytic-site-only sEH inhibitors that do not alter total sEH protein levels [1]. Researchers studying metabolic disorders, hepatic steatosis, or neurodegenerative conditions where ER stress and sEH are co-implicated would benefit from this compound's dual mechanism of action [1].

In Vivo Pharmacology Requiring Improved Drug-Like Physicochemical Properties

With a computed XLogP of 3.1 and TPSA of 92.6 Ų—significantly more favorable than first-generation urea sEH inhibitors whose high LogP and low TPSA limit oral absorption [2]—this compound is indicated for animal models of hypertension, inflammatory pain, or diabetic neuropathy where oral dosing and adequate systemic exposure are required. The furan-2-carboxamide appendage is consistent with the amide-modified urea sEH inhibitors that demonstrated 10- to 30-fold improvements in aqueous solubility while maintaining low-nanomolar potency [3].

Targeted Protein Degradation (TPD) Approach to sEH Pathway Modulation

Unlike conventional reversible sEH inhibitors that merely block the catalytic site, this compound's preferential routing of cytosolic sEH to lysosomal degradation [1] positions it as a unique small-molecule degrader for sEH. This profile is relevant to laboratories exploring targeted protein degradation strategies or sustained sEH pathway suppression in chronic disease models where transient catalytic inhibition may be insufficient [1]. Procurement for TPD-focused screening cascades should prioritize this compound over simple active-site inhibitors lacking degradation activity.

Intellectual Property-Sensitive Drug Discovery Programs Requiring Active Patent Protection

For pharmaceutical or biotechnology organizations requiring freedom-to-operate or exclusive licensing options, this compound's coverage under the active US10377744, US11123311, and US11723929 patent families [4] makes it a strategic starting point for lead optimization. In contrast, older sEH inhibitors derived from the DCU or adamantyl-urea series lack enforceable patent protection, limiting their value in proprietary drug development [5]. Procurement for commercial programs should prioritize patent-protected chemotypes such as this compound.

Quote Request

Request a Quote for N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.